2-(Isoquinolin-3-YL)acetic acid
Overview
Description
2-(Isoquinolin-3-YL)acetic acid is an organic compound with the molecular formula C11H9NO2 It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-3-YL)acetic acid typically involves the reaction of isoquinoline with chloroacetic acid under basic conditions. The process can be summarized as follows:
- Isoquinoline is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Isoquinolin-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Isoquinolin-3-YL)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical agents, particularly in the development of drugs targeting neurological and cardiovascular diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction. Additionally, the isoquinoline moiety can interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
2-(Quinolin-3-YL)acetic acid: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
Indole-3-acetic acid: A plant hormone with a similar acetic acid side chain but an indole ring structure.
Comparison: 2-(Isoquinolin-3-YL)acetic acid is unique due to the presence of the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to 2-(Quinolin-3-YL)acetic acid, it may exhibit different reactivity and binding affinities due to the positional isomerism of the nitrogen atom in the ring. Indole-3-acetic acid, while structurally similar, functions primarily as a plant hormone and has different biological roles and applications.
Properties
IUPAC Name |
2-isoquinolin-3-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDXNIMSTUCEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695238 | |
Record name | (Isoquinolin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72033-13-7 | |
Record name | (Isoquinolin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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